8-((2-hydroxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione

Description

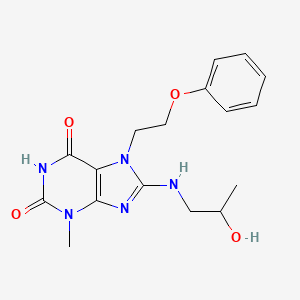

8-((2-Hydroxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with modifications at positions 7 and 8 of the purine scaffold. The compound features a 2-phenoxyethyl group at position 7 and a 2-hydroxypropylamino substituent at position 8 (Figure 1). These substitutions are critical for its biological activity, particularly in targeting enzymes such as kinesin spindle protein (Eg5) and trypanothione synthetase (TryS) . The 3-methyl group at position 3 stabilizes the lactam ring, while the 2-hydroxypropylamino group enhances hydrogen bonding with catalytic residues in enzyme binding pockets .

Properties

IUPAC Name |

8-(2-hydroxypropylamino)-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O4/c1-11(23)10-18-16-19-14-13(15(24)20-17(25)21(14)2)22(16)8-9-26-12-6-4-3-5-7-12/h3-7,11,23H,8-10H2,1-2H3,(H,18,19)(H,20,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESHXOGHSVJDMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)NC(=O)N2C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-((2-hydroxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione , identified by its CAS number 919019-98-0 , is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 359.4 g/mol . The presence of various functional groups in its structure suggests diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁N₅O₄ |

| Molecular Weight | 359.4 g/mol |

| CAS Number | 919019-98-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit antiviral and anticancer properties, similar to other purine derivatives.

Antiviral Properties

Research indicates that compounds with purine structures often display antiviral activities. For instance, studies have shown that derivatives similar to the target compound can inhibit viral replication by interfering with nucleic acid synthesis. The specific mechanism may involve the inhibition of viral polymerases or other enzymes critical for viral life cycles.

Anticancer Activity

The compound's potential anticancer effects have been investigated through various in vitro studies. In these studies, it has been observed to inhibit the proliferation of cancer cell lines, suggesting that it may induce apoptosis or cell cycle arrest.

Case Studies and Research Findings

-

In Vitro Studies

- A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth at concentrations as low as 10 µM . The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation.

- Another investigation focused on its interaction with thymidine phosphorylase, a target for anticancer drugs. The compound showed promising results in inhibiting this enzyme, which is crucial for tumor angiogenesis.

-

Molecular Docking Studies

- Molecular docking simulations have been employed to predict the binding affinity of the compound with specific targets. These studies indicated strong interactions with enzymes involved in nucleotide metabolism, further supporting its potential as an antiviral agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-Methylxanthine | Methyl group at position 7 | Mild stimulant effects |

| 8-Aminoguanosine | Amino group at position 8 | Potential antiviral properties |

| 9-Methyladenine | Methyl group at position 9 | Anticancer activity |

The unique combination of substituents in This compound may enhance its solubility and bioavailability compared to structurally similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit diverse biological activities depending on substituents at positions 7 and 7. Below is a comparative analysis of structurally related analogs:

Structural and Functional Comparison

Key Research Findings

Substituent Effects on Enzyme Binding: The 2-phenoxyethyl group at position 7 (target compound) provides moderate hydrophobicity, enhancing interactions with aromatic residues (e.g., Tyr104 in Eg5) compared to bulkier naphthyl (ZINC06444857) or chlorobenzyl (CID 3153005) groups . The 2-hydroxypropylamino group at position 8 improves solubility and hydrogen bonding compared to methylamino analogs (CAS 476481-53-5) .

Biological Activity: Compounds with 3-hydroxypropylamino or imidazolylpropylamino substituents (e.g., ZINC06444857) show stronger inhibition of Eg5 ATPase (IC50 ~2.37 µM) than those with shorter chains . Phenoxypropyl or benzylidene hydrazinyl groups at position 8 (e.g., TC227) are associated with antiparasitic activity against TryS, highlighting the scaffold’s versatility .

Synthetic Accessibility: Bromination at position 8 (e.g., 8-bromo intermediates in and ) is a common step for introducing amino or alkoxy groups . Microwave-assisted synthesis () reduces reaction times for nitro-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.